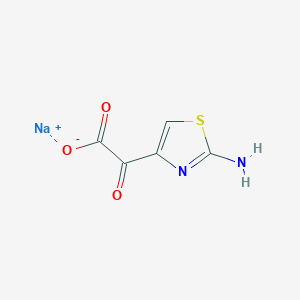
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Overview
Description
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves the reaction of 2,6-dichloronicotinic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents such as benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane at 0°C . The reaction mixture is then treated with triethylamine and stirred at room temperature for 16 hours. The product is purified by column chromatography to obtain a white solid with a yield of 81% .
Chemical Reactions Analysis
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide can be compared with other similar compounds such as:
2,6-Dichloronicotinic acid: The precursor in its synthesis, which lacks the methoxy and methyl groups.
Nicotinamide derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Chloropyridines: Compounds with chlorine atoms on the pyridine ring but different functional groups attached.
Properties
IUPAC Name |
2,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJBBWIKLORJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291774.png)
![4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid](/img/structure/B3291781.png)


![(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide](/img/structure/B3291795.png)

![6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B3291813.png)


![tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3291833.png)
![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide](/img/structure/B3291842.png)

